

Technical Guide: Structural Analysis and Characterization of 2,3-Dcpe Hydrochloride

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Compound of Interest

Compound Name: *2,3-Dcpe hydrochloride*

Cat. No.: *B560234*

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Introduction

2,3-Dcpe hydrochloride, chemically known as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a small molecule of significant interest in cancer research. It has been identified as a proapoptotic compound that selectively induces apoptosis in various human cancer cell lines with greater efficacy than in normal human fibroblasts. This technical guide provides a comprehensive overview of the structural analysis and characterization of **2,3-Dcpe hydrochloride**, including its physicochemical properties, detailed experimental protocols for its characterization, and its established signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dcpe hydrochloride** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |
|---------------------|---|---|
| Chemical Name | 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride | [1] |
| Synonyms | 2,3-DCPE hydrochloride | [1] |
| CAS Number | 1009555-55-8 | [1] |
| Molecular Formula | C ₁₁ H ₁₅ Cl ₂ NO ₂ · HCl | [1] |
| Molecular Weight | 300.6 g/mol | [1] [2] |
| Physical Appearance | Crystalline solid, White solid | [1] [2] |
| Purity | ≥98% or ≥99% (by HPLC) | [1] |
| Melting Point | 139 - 142°C (with decomposition) | [2] |
| Solubility | DMF: 30 mg/mL mg/mL Ethanol: 20 mg/mL PBS (pH 7.2): 10 mg/mL Water: up to 100 mM | [1] [2] [3] |
| Storage | Desiccate at -20°C | [1] [2] |
| InChI Key | GFCJFYSIPRIHKTUHFFFAOYSA-N | [1] |
| SMILES | Cl.OCCNCCCOC1=C(Cl)C=C C=C1Cl | |

Experimental Protocols for Structural Characterization

Detailed methodologies for the structural elucidation and purity assessment of **2,3-Dcpe hydrochloride** are provided below. These protocols are based on standard analytical techniques for small molecule characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of **2,3-Dcpe hydrochloride**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 3.0). A typical starting point is a 50:50 (v/v) mixture.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 240 nm.
 - Injection Volume: 10 μ L.
- Sample Preparation:
 - Reference Standard: Accurately weigh and dissolve the **2,3-Dcpe hydrochloride** standard in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 μ g/mL).
 - Sample: Prepare the sample to be tested in the same manner as the reference standard.
- Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A purity of $\geq 99\%$ is typically expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of **2,3-Dcpe hydrochloride**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D_2O) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Analysis:
 - 1H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the dichlorophenoxy ring, the methylene protons of the propyl and ethanolamine chains, and the exchangeable protons of the amine and hydroxyl groups.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the side chain, and the carbons of the ethanolamine moiety.
 - 2D NMR: If necessary, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of **2,3-Dcpe hydrochloride**.

- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 1 $\mu\text{g}/\text{mL}$.
- Analysis: Infuse the sample solution into the mass spectrometer.
 - Expected m/z: In positive ion mode ESI-MS, the expected mass-to-charge ratio (m/z) for the protonated molecule $[\text{M}+\text{H}]^+$ of the free base ($\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{NO}_2$) would be approximately 264.05. High-resolution mass spectrometry can be used to confirm the elemental composition by comparing the measured exact mass to the theoretical exact mass.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the **2,3-Dcpe hydrochloride** molecule.

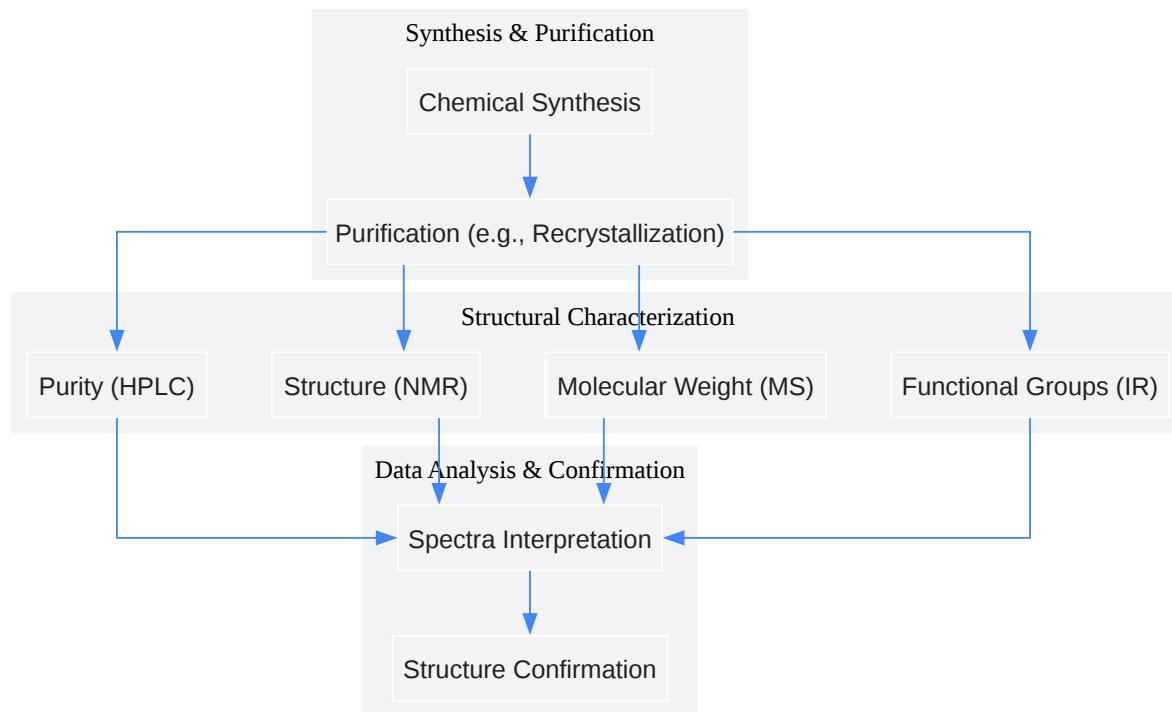
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Analysis: Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Expected Characteristic Peaks:
 - O-H stretch: A broad peak around 3300-3500 cm^{-1} corresponding to the hydroxyl group.
 - N-H stretch: A peak in the region of 3200-3400 cm^{-1} for the secondary amine hydrochloride.
 - C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm^{-1} .
 - C=C stretch (aromatic): Peaks around 1450-1600 cm^{-1} .
 - C-O stretch (ether): A strong peak in the 1200-1250 cm^{-1} region.
 - C-N stretch: A peak in the 1000-1200 cm^{-1} range.

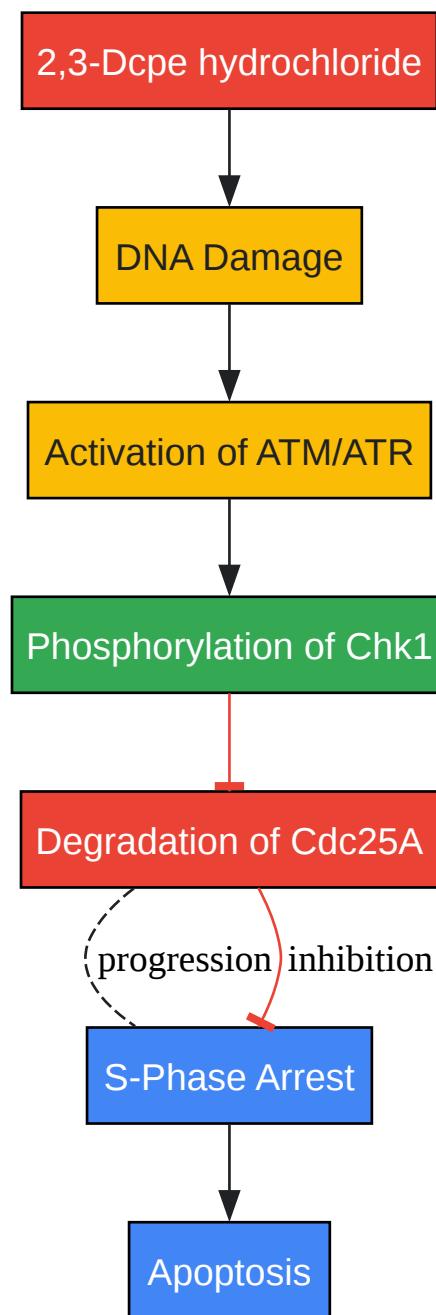
- C-Cl stretch: Peaks in the 600-800 cm⁻¹ region.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the comprehensive structural analysis and characterization of a small molecule like **2,3-Dcpe hydrochloride**.





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